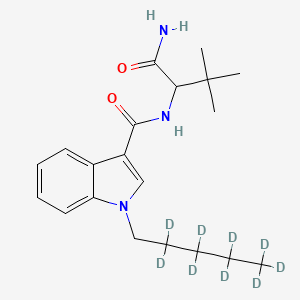
CID 16212589
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 16212589” is a chemical entity with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 16212589” involves specific reaction conditions and reagents. The preparation methods typically include the use of specific dianhydrides and diamines, followed by cross-linking and curing processes . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of compound “this compound” involves large-scale synthesis using automated chemical synthesis platforms. These platforms allow for precise control of reaction conditions and efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Compound “CID 16212589” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions: The common reagents used in the reactions of compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are optimized to achieve the desired transformations with high selectivity and efficiency .
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Compound “CID 16212589” has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its therapeutic potential and mechanism of action. In industry, it is utilized in the production of advanced materials and specialty chemicals .
Wirkmechanismus
The mechanism of action of compound “CID 16212589” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The detailed molecular mechanisms are studied to understand its biological and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Compound A
- Compound B
- Compound C
These similar compounds share some structural features with “CID 16212589” but differ in their specific properties and applications .
Eigenschaften
Molekularformel |
C2H2O4Sn |
|---|---|
Molekulargewicht |
208.74 g/mol |
InChI |
InChI=1S/C2H2O4.Sn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
InChI-Schlüssel |
FGFWCOVNCKWNLU-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)O.[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid](/img/structure/B12355787.png)





![5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12355823.png)




![2-(2,4,6-trimethyl-3-oxo-3aH-pyrazolo[3,4-b]pyridin-5-yl)acetic acid](/img/structure/B12355855.png)


